molecular formula C18H15N3O5S B277194 N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

カタログ番号 B277194
分子量: 385.4 g/mol
InChIキー: FCAKZLUQPXKNQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, commonly known as BDOA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDOA is a small molecule that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

作用機序

The mechanism of action of BDOA is not fully understood, but studies have suggested that it targets specific signaling pathways involved in various disease processes. BDOA has been shown to inhibit the activity of protein kinase B (Akt), which is involved in cell survival and proliferation. BDOA has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
BDOA has been shown to have various biochemical and physiological effects in preclinical models. Studies have shown that BDOA can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death. BDOA has also been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage and contribute to various diseases. Additionally, BDOA has been shown to improve cognitive function in animal models of neurodegenerative disorders by increasing the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes neuronal survival and growth.

実験室実験の利点と制限

One of the advantages of BDOA is its high potency and selectivity towards specific signaling pathways, which makes it a promising candidate for therapeutic applications. Additionally, BDOA has shown good pharmacokinetic properties, which means that it can be administered orally or intravenously and reach its target site in the body. However, one of the limitations of BDOA is its complex synthesis process, which requires expertise in organic chemistry. Additionally, BDOA has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

将来の方向性

There are several future directions for the research and development of BDOA. One direction is to further investigate its anti-cancer properties and its potential as a cancer therapy. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of chronic inflammatory diseases. Additionally, further studies are needed to determine its safety and efficacy in humans and to optimize its pharmacokinetic properties for clinical use. Overall, the potential therapeutic applications of BDOA make it an exciting area of research that warrants further investigation.

合成法

The synthesis of BDOA involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to produce BDOA. The synthesis of BDOA is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity.

科学的研究の応用

BDOA has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that BDOA has anti-cancer properties and can induce apoptosis in cancer cells by targeting specific signaling pathways. BDOA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BDOA has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative disorders.

特性

製品名

N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

分子式

C18H15N3O5S

分子量

385.4 g/mol

IUPAC名

N-(1,3-benzodioxol-5-yl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H15N3O5S/c1-23-13-5-3-2-4-12(13)17-20-21-18(26-17)27-9-16(22)19-11-6-7-14-15(8-11)25-10-24-14/h2-8H,9-10H2,1H3,(H,19,22)

InChIキー

FCAKZLUQPXKNQD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCO4

正規SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCO4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。